N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H25NO6S and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Intermediate in Organic Chemistry : N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide and related compounds have been used as bifunctional synthetic intermediates in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. These compounds are synthesized through various processes, including selective deketalization in acidic solutions and characterized using IR and 1HNMR techniques. Optimized conditions yield higher product purity and efficiency (Zhang Feng-bao, 2006).
Formation of Vic-Dioxime Ligands and Metal Complexes : Derivatives of this compound have been used to prepare vic-dioxime ligands, which are further utilized to synthesize various metal complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II). These complexes have distinct metal-to-ligand ratios and coordination modes, contributing to their potential applications in coordination chemistry and materials science (E. Canpolat & M. Kaya, 2004).
Crystallographic and Spectral Studies
Crystal Structure Analysis : Compounds including the 6,10-dioxaspiro[4.5]decane-7,9-dione group, structurally related to this compound, have been analyzed using single-crystal X-ray diffraction. These studies reveal details about their crystal structure, molecular interactions, and potential applications in materials science and molecular design (Wulan Zeng & Xia Wang, 2018).
Spectral Characterization : The fluorescence spectra of these compounds in ethanol solutions have been studied, showing distinct emission properties. This information is crucial for understanding their potential applications in optical materials and sensors (Wulan Zeng & Xia Wang, 2018).
Pharmaceutical and Medicinal Chemistry
- Anticonvulsant Activities : Although outside the scope of the main compound, related spirocyclic sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities, suggesting potential pharmaceutical applications for this compound derivatives (Jinping Li et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological processes such as the regulation of heart rate and blood pressure .
Mode of Action
The compound acts as an adrenergic neuron inhibitor . It slowly displaces norepinephrine from its storage in nerve endings . This action blocks the release of norepinephrine normally produced by nerve stimulation . The reduction in neurotransmitter release in response to sympathetic nerve stimulation, as a result of catecholamine depletion, leads to reduced arteriolar vasoconstriction .
Biochemical Pathways
The compound’s action primarily affects the sympathetic nervous system . By inhibiting the release of norepinephrine, it disrupts the normal function of this system, leading to a decrease in blood pressure
Pharmacokinetics
The compound is rapidly and readily absorbed from the gastrointestinal tract . It has a low protein binding of approximately 20% . The compound is primarily metabolized in the liver . The half-life of the compound is about 10 hours .
Result of Action
The primary result of the compound’s action is a reduction in blood pressure . This is achieved through the relaxation of blood vessels, which allows blood to pass through them more easily . This effect can help in the management of conditions such as hypertension .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-21-13-6-7-16(15(10-13)22-2)25(19,20)18-11-14-12-23-17(24-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKXOAZUCEQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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